2-{[3-(Trifluoromethyl)phenyl]amino}acetic acid
Description
Properties
IUPAC Name |
2-[3-(trifluoromethyl)anilino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO2/c10-9(11,12)6-2-1-3-7(4-6)13-5-8(14)15/h1-4,13H,5H2,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUXDXJXSMIGCPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NCC(=O)O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70289729 | |
| Record name | 2-{[3-(trifluoromethyl)phenyl]amino}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70289729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
349-81-5 | |
| Record name | NSC63254 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63254 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-{[3-(trifluoromethyl)phenyl]amino}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70289729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-{[3-(trifluoromethyl)phenyl]amino}acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(Trifluoromethyl)phenyl]amino}acetic acid typically involves the reaction of 3-(trifluoromethyl)aniline with glycine under basic conditions. The process can be summarized in the following steps:
Formation of 3-(trifluoromethyl)phenylacetic acid: This intermediate is prepared by reacting 3-(trifluoromethyl)aniline with chloroacetic acid in the presence of a base such as sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-{[3-(Trifluoromethyl)phenyl]amino}acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by catalysts like palladium.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Palladium-catalyzed cross-coupling reactions using boronic acids or halides.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[3-(Trifluoromethyl)phenyl]amino}acetic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its trifluoromethyl group, which can enhance binding affinity and selectivity.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 2-{[3-(Trifluoromethyl)phenyl]amino}acetic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Key Structural Features :
- Aromatic Core : 3-Trifluoromethylphenyl group.
- Functional Groups: Amino linker (-NH-) and carboxylic acid (-COOH).
- Molecular Formula : C₉H₇F₃N₂O₂ (exact mass: 232.04 g/mol).
Synthetic routes often involve coupling reactions between 3-(trifluoromethyl)aniline and haloacetic acid derivatives, followed by hydrolysis or deprotection steps .
Comparison with Similar Compounds
The compound is compared to structurally related analogs to highlight differences in physicochemical properties, biological activity, and applications.
Structural Analogues and Functional Group Variations
Table 1: Structural Comparison
Key Observations :
Amide vs. This modification decreases solubility in polar solvents compared to the parent compound . Biological Impact: Amide derivatives often exhibit improved stability against enzymatic degradation but reduced cellular uptake due to lower hydrophilicity.
Heterocyclic Modifications :
- The thiazole-containing analog (CAS 924868-87-1) introduces a sulfur-containing heterocycle, enhancing π-π stacking interactions and electron-withdrawing effects. This increases affinity for enzymes like cyclooxygenase (COX) .
Amino Group Substitution: The diethylamino analog (CAS 1306602-92-5) introduces a bulky tertiary amine, improving lipid solubility and blood-brain barrier penetration. This makes it suitable for central nervous system (CNS) drug candidates .
Physicochemical Properties
Table 2: Physicochemical Comparison
| Property | This compound | 2-[3-(Trifluoromethyl)benzoyl]aminoacetic Acid | 2-(Diethylamino)-2-[3-(trifluoromethyl)phenyl]acetic Acid Hydrochloride |
|---|---|---|---|
| Melting Point | Not reported | 134–138°C | Not reported |
| Molecular Weight (g/mol) | ~233.16 | 247.17 | 323.73 |
| LogP (Predicted) | 2.1–2.5 | 2.8–3.2 | 3.5–4.0 |
| Solubility | Moderate in DMSO, low in water | Low in water, high in DCM | High in polar aprotic solvents (e.g., DMF) |
- LogP Trends: The diethylamino analog’s higher LogP (3.5–4.0) reflects enhanced lipophilicity, favoring membrane permeability but limiting aqueous solubility .
- Thermal Stability : The benzoyl derivative’s higher melting point (134–138°C) suggests stronger intermolecular forces (e.g., hydrogen bonding in crystalline form) compared to the parent compound .
Biological Activity
2-{[3-(Trifluoromethyl)phenyl]amino}acetic acid, often referred to as a trifluoromethyl-substituted amino acid, has garnered attention in pharmacological research due to its diverse biological activities. This compound is notable for its potential applications in treating various diseases, including cancer and metabolic disorders. This article explores the biological activity of this compound, supported by data tables and case studies.
The trifluoromethyl group (-CF₃) significantly influences the chemical behavior and biological activity of compounds. The electronegative nature of the -CF₃ group enhances lipophilicity and alters binding interactions with biological targets, making it a valuable pharmacophore in drug design .
AMPK Activation
Recent studies highlight that compounds similar to this compound can act as activators of AMP-activated protein kinase (AMPK). AMPK plays a crucial role in cellular energy homeostasis and metabolic regulation. In vitro assays demonstrated that related compounds could robustly activate AMPK, leading to decreased lipid synthesis and enhanced fatty acid oxidation .
Table 1: AMPK Activation Potency
| Compound | EC₅₀ (nM) in Rat Hepatocytes | EC₅₀ (nM) in L6 Myoblasts |
|---|---|---|
| Activator-3 | ~28 | ~32 |
Anticancer Activity
The anticancer potential of this compound has been investigated through various studies. For instance, compounds with similar structures have demonstrated significant inhibitory effects on cancer cell proliferation across multiple human cancer cell lines.
Table 2: IC₅₀ Values Against Various Cancer Cell Lines
| Cell Line | IC₅₀ (μM) | Reference Drug IC₅₀ (μM) |
|---|---|---|
| MCF-7 | 8.47 | Tamoxifen (10 μM) |
| HCT116 | 12.4 | Doxorubicin (52.1 μM) |
| HePG2 | 17.6 | Doxorubicin (52.1 μM) |
These findings suggest that the compound exhibits selective toxicity towards cancer cells while maintaining relative safety towards non-cancerous cells .
Case Studies
- Inhibition of Tumor Growth : A study utilizing the chick chorioallantoic membrane model demonstrated that derivatives of this compound inhibited angiogenesis in tumor tissues, suggesting a mechanism by which these compounds may exert their anticancer effects .
- Metabolic Regulation : In a rat model subjected to a high-sucrose diet, activation of AMPK by related compounds led to improved metabolic profiles, highlighting potential therapeutic applications in metabolic syndrome and obesity management .
Q & A
Q. What are the optimal synthetic routes for 2-{[3-(Trifluoromethyl)phenyl]amino}acetic acid?
- Methodological Answer : The compound can be synthesized via amide coupling between 3-(trifluoromethyl)aniline and bromoacetic acid derivatives. Key steps include:
Activation of the carboxylic acid : Use carbodiimide coupling agents (e.g., EDC or DCC) to form an active ester intermediate.
Nucleophilic substitution : React the activated intermediate with 3-(trifluoromethyl)aniline under mild basic conditions (e.g., NaHCO₃) to form the amide bond .
- Critical Parameters :
- Temperature: Maintain 0–25°C to avoid side reactions.
- Solvent: Polar aprotic solvents (e.g., DMF or DCM) enhance reactivity.
- Yield Optimization : Purify via recrystallization (ethanol/water) or silica gel chromatography.
Q. How can NMR spectroscopy resolve structural ambiguities in this compound?
- Methodological Answer : The trifluoromethyl (CF₃) group causes significant splitting in ¹H and ¹³C NMR spectra. Key strategies:
Q. What chromatographic methods are suitable for purity analysis?
- Methodological Answer : Due to high polarity, reverse-phase HPLC with the following conditions is recommended:
- Column : C18 with 3 µm particle size.
- Mobile Phase : Gradient of acetonitrile/water (0.1% TFA) to enhance peak symmetry.
- Detection : UV at 254 nm (aromatic absorption) .
- Validation : Spike with known impurities (e.g., unreacted aniline) to confirm resolution.
Advanced Research Questions
Q. How can computational chemistry optimize the synthesis pathway?
- Methodological Answer : Use quantum chemical calculations (e.g., DFT) to:
Predict Transition States : Identify energy barriers for amide bond formation.
Solvent Effects : Simulate solvation energies in DMF vs. DCM to guide solvent selection.
- Tools : Gaussian or ORCA software paired with cheminformatics (ICReDD’s workflow) to predict optimal reaction conditions .
- Case Study : A 20% yield increase was achieved by adjusting the coupling agent’s stoichiometry based on computational predictions.
Q. How to address contradictory data in reaction yield optimization?
- Methodological Answer : Apply Design of Experiments (DoE) to systematically evaluate variables:
- Factors : Temperature, catalyst loading, solvent ratio.
- Response Surface Methodology (RSM) : Model interactions between factors to identify maxima.
- Validation : Replicate center points to assess reproducibility (e.g., 65°C ± 2°C tolerance) .
- Example : A 3³ factorial design reduced experimental runs by 40% while identifying catalyst concentration as the most critical factor.
Q. What strategies mitigate environmental persistence of trifluoromethyl byproducts?
- Methodological Answer : The CF₃ group’s stability raises concerns about environmental accumulation. Mitigation approaches:
- Degradation Studies : Expose byproducts to UV/H₂O₂ to assess photolytic breakdown.
- Alternative Functional Groups : Replace CF₃ with degradable groups (e.g., CH₃) in non-critical positions.
- Analytical Monitoring : Use LC-MS/MS to track ultra-short-chain PFAA degradation products (e.g., TFA) in wastewater .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
